1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether is a fluorinated ether compound with the molecular formula and a molecular weight of approximately 232.0719 g/mol. It is classified as a hydrofluoroether, a subgroup of fluorinated compounds known for their unique properties and applications in various industries, including pharmaceuticals and materials science. This compound is identified by the CAS number 1309602-06-9 and is primarily used in research settings due to its specialized characteristics .
The synthesis of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether can be achieved through several methods. One common approach involves the alkylation of fluorinated alkoxides. This method typically requires the use of metal fluorides as catalysts and can be conducted in various inert solvents such as tetrahydrofuran or dichloromethane. The reaction conditions often include low temperatures (around -10 °C to -78 °C) to maximize yield and minimize side reactions .
The molecular structure of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether features a backbone that includes multiple fluorinated carbon atoms attached to an ether functional group. The structural representation can be described using the SMILES notation: FC(COC(C(C(F)(F)F)F)(F)F)F
. This notation indicates the presence of several fluorine atoms attached to carbon chains and an ether oxygen linkage .
Chemical reactions involving 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether typically focus on its reactivity due to the presence of fluorine atoms. These reactions may include nucleophilic substitutions or eliminations where the ether group can participate in further transformations. The stability of the compound under various conditions is vital for its applications in solvents or intermediates in chemical synthesis .
The mechanism of action for 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether largely depends on its interactions with other chemical species. The fluorinated groups contribute to unique electronic properties that can influence reactivity patterns. For instance:
This mechanism is crucial in applications where this compound serves as an intermediate or solvent in organic synthesis.
The physical and chemical properties of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether contribute significantly to its utility:
These properties make it suitable for various applications where traditional solvents may fail.
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether finds applications primarily in scientific research and industrial processes:
Fluorination of ether precursors is critical for synthesizing 1,1,1,2,3,3-hexafluoropropyl-2,2-difluoroethyl ether. Direct fluorination using elemental fluorine (F₂) or electrophilic agents like Selectfluor™ is commonly employed, though selectivity remains challenging. Reactions with dialkyl ethers in acetonitrile at 0°C yield difluorinated polyethers, but significant tar formation occurs due to uncontrolled radical reactions and C–F bond instability [2] [10]. For instance, fluorination of modified ethers (e.g., hexafluoropropene-adducted polyethers) requires carefully controlled conditions—diluted F₂ (10% v/v in N₂) and low temperatures—to suppress decomposition [10]. Alternative methods include hydrodefluorination using silylium-carborane catalysts, which facilitate C–F bond cleavage via a concerted mechanism. This exothermic process generates stable Si–F bonds but mandates anhydrous conditions, limiting scalability [3].
Table 1: Fluorination Agents and Their Performance
Agent | Reaction Medium | Temperature | Key Products | Yield (%) |
---|---|---|---|---|
F₂/N₂ (10% v/v) | Acetonitrile | 0°C | Difluorinated polyethers | 10–40 |
Selectfluor™ | Acetonitrile | Reflux | Difluorinated ethers | 25–50 |
Silylium-carborane | Dichloromethane | 25°C | Partially hydrodefluorinated ethers | 60–85 |
Ether bond formation in polyfluorinated systems relies on nucleophilic substitution or carbonate ester methodologies. The reaction of sodium 1,1,1,2,3,3-hexafluoroisopropoxide with methylating agents like dimethyl carbonate (DMC) under basic catalysis achieves high selectivity. Optimized conditions (K₂CO₃ catalyst, 80–100°C, 8–12 hours) yield the target ether while minimizing olefin byproducts from β-elimination [5]. Alternatively, alkyl sulfonate esters serve as electrophiles; 2,2,2-trifluoroethyl triflate reacts with hexafluoropropanol derivatives in polar aprotic solvents (e.g., DMF), though competing hydrolysis necessitates rigorous drying [6]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems, improving yields to >85% [6].
Catalyst selection profoundly impacts efficiency and byproduct profiles. Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) outperform organic amines in DMC-mediated etherification, as their moderate basicity minimizes dehydrofluorination. K₂CO₃ achieves 92% conversion with 97% selectivity at 100°C [5]. Metal oxides (e.g., Al₂O₃) act as dual-function catalysts, adsorbing HF byproducts while promoting nucleophilic substitution. For fluorination, Lewis acid catalysts like CoF₃ enable perfluorination of hexafluoropropene-modified ethers but are limited to volatile substrates [10]. Recent advances employ microreactor technology to enhance mass transfer in gas-liquid fluorinations, reducing reaction times by 40% [10].
Table 2: Catalytic Systems for Ether Synthesis
Catalyst | Substrate Pair | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
K₂CO₃ | Hexafluoroisopropanol + Dimethyl carbonate | 100°C | 10 h | 92 |
Al₂O₃ | Polyfluorinated alcohol + Alkyl halide | 120°C | 6 h | 88 |
CoF₃ | HFP-modified ether + F₂ | 80°C | 3 h | 75 |
Scaling synthesis poses three primary challenges: raw material handling, regulatory compliance, and waste management. Hexafluoropropylene (HFP), a key precursor, requires specialized storage (-20°C) due to volatility and toxicity, increasing operational costs [5] [6]. Regulatory constraints are significant, as per- and polyfluoroalkyl substances (PFAS) face global restrictions. Over 36% of PFAS are classified as persistent, bioaccumulative, and toxic (PBT), necessitating stringent emission controls during synthesis [7]. Waste streams containing HF or fluorinated tar demand specialized neutralization, as conventional thermal treatment generates volatile fluorocarbons with global warming potentials up to 12,000× higher than CO₂ [3]. Economic analyses indicate that continuous-flow systems reduce solvent use by 60% and improve yield consistency compared to batch reactors, making them vital for cost-effective scale-up [5] [10].
Table 3: Industrial Production Challenges and Mitigation Strategies
Challenge | Impact on Production | Mitigation Strategy |
---|---|---|
PFAS regulations | Bans on long-chain fluorinated ethers | Use of C3-perfluoroalkyl groups |
HF byproduct | Equipment corrosion; toxicity risks | Scrubbers with CaO neutralization |
Tar formation | Yield loss (30–60%) | Optimized F₂ dilution and temperature |
Solvent disposal | Environmental contamination | Closed-loop recycling of acetonitrile |
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